Rebalance

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

87155-33-7 |

|---|---|

Molekularformel |

C22H23ClN8O2S |

Molekulargewicht |

499.0 g/mol |

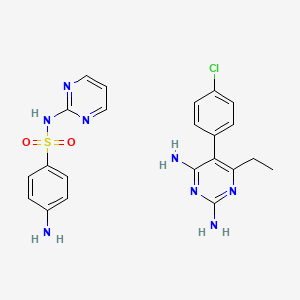

IUPAC-Name |

4-amino-N-pyrimidin-2-ylbenzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H13ClN4.C10H10N4O2S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h3-6H,2H2,1H3,(H4,14,15,16,17);1-7H,11H2,(H,12,13,14) |

InChI-Schlüssel |

XIRVBAPVROALIE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core of the Antiprotozoal Combination: Sulfadiazine and Pyrimethamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synergistic antiprotozoal compound, a combination of sulfadiazine (B1682646) and pyrimethamine (B1678524), commercially known as ReBalance®. This document details the mechanism of action, quantitative efficacy data, and relevant experimental protocols to support further research and development in the field of antiprotozoal therapeutics. The primary focus of this guide is the compound's application in the treatment of Equine Protozoal Myeloencephalitis (EPM) caused by the protozoan parasite Sarcocystis neurona.

Core Mechanism of Action

The combination of sulfadiazine and pyrimethamine acts as a potent antiprotozoal agent by sequentially inhibiting the folic acid biosynthesis pathway, which is crucial for the synthesis of nucleic acids and certain amino acids in protozoa.[1][2] Mammalian cells are largely unaffected as they utilize pre-formed folic acid from their diet, whereas the parasite relies on its own synthesis.

-

Sulfadiazine , a sulfonamide antibiotic, competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of dihydrofolic acid.[2][3]

-

Pyrimethamine , a diaminopyrimidine, targets and inhibits the enzyme dihydrofolate reductase (DHFR).[3] This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, the active form of folic acid.

This sequential blockade of two key enzymes in the same metabolic pathway results in a synergistic and cidal effect against the parasite.[1]

Quantitative Data Summary

The efficacy of the sulfadiazine and pyrimethamine combination has been evaluated in both clinical and in vitro settings.

Clinical Efficacy in Equine Protozoal Myeloencephalitis

A field effectiveness study was conducted for the FDA approval of this compound® Antiprotozoal Oral Suspension. The study evaluated the clinical effectiveness and safety of sulfadiazine and pyrimethamine for the treatment of horses with EPM.

| Parameter | Value | Reference |

| Dosage | 20 mg/kg sulfadiazine and 1 mg/kg pyrimethamine, administered orally once daily | [1] |

| Treatment Duration | Minimum of 90 days, with a usual range of 90 to 270 days | [1] |

| Number of Horses (1X dose group) | 48 horses initially assigned, 26 completed the study | [1] |

| Primary Efficacy Endpoint | Improvement in Overall Neurologic Deficit (OND) score and/or a negative CSF immunoblot | [1] |

| Treatment Success Rate | 61.5% (16 out of 26 horses) | [1] |

| CSF Immunoblot Negative Rate | 19.2% (5 out of 26 horses) by day 150 | [1] |

| Success Corroborated by Masked Expert Evaluation | 53.8% (14 out of 26 horses) | [1] |

In Vitro Activity

Studies have been conducted to determine the in vitro activity of pyrimethamine and sulfonamides against Sarcocystis neurona and the related protozoan Toxoplasma gondii.

| Drug/Combination | Organism | Concentration | Effect | Reference |

| Pyrimethamine | Sarcocystis neurona | 1.0 µg/mL | Coccidiocidal | [4] |

| Trimethoprim | Sarcocystis neurona | 5.0 µg/mL | Coccidiocidal | [4] |

| Sulfonamides (alone) | Sarcocystis neurona | 50.0 or 100.0 µg/mL | No activity | [4] |

| Pyrimethamine + Sulfonamides | Sarcocystis neurona | 0.1 µg/mL + 5.0 or 10.0 µg/mL | Improved activity | [4] |

| Sulfadiazine + Pyrimethamine | Toxoplasma gondii (Wild3 strain) | IC50: 4.6 µM SDZ + 0.018 µM PYR | 50% inhibition of parasite growth | [5] |

| Sulfadiazine + Pyrimethamine | Toxoplasma gondii (Wild2 strain) | IC50: 89.8 µM SDZ + 0.36 µM PYR | 50% inhibition of parasite growth | [5] |

| Sulfadiazine + Pyrimethamine | Toxoplasma gondii (Wild4 strain) | IC50: 48.2 µM SDZ + 0.19 µM PYR | 50% inhibition of parasite growth | [5] |

Experimental Protocols

In Vitro Culture of Sarcocystis neurona Merozoites

This protocol is adapted from methodologies described for the maintenance and propagation of S. neurona for research purposes.

Materials:

-

Complete media: RPMI with L-glutamine, 25 mM HEPES buffer, 2% heat-inactivated fetal bovine serum (FBS), 50 IU/mL of penicillin/streptomycin solution, 1% sodium pyruvate (B1213749) solution.[6]

-

Host cell line (e.g., bovine turbinate cells).

-

S. neurona merozoites (e.g., SnSAG1 strain).[6]

-

Cell culture flasks.

-

Incubator (37°C, 5% CO2).

Procedure:

-

Maintain a monolayer of the host cell line in cell culture flasks with complete media.

-

Isolate S. neurona merozoites from the central nervous system tissue of a previously diagnosed animal or from an existing culture.

-

Introduce the merozoites into the flask containing the host cell monolayer.

-

Incubate the co-culture at 37°C in a 5% CO2 atmosphere.

-

Monitor the culture for the proliferation of merozoites and the formation of parasitic vacuoles within the host cells.

-

Passage the culture as needed to maintain a continuous supply of merozoites.

High-Performance Liquid Chromatography (HPLC) Analysis of Sulfadiazine and Pyrimethamine in Equine Serum

This protocol provides a detailed method for the quantification of sulfadiazine and pyrimethamine in equine serum, as described in veterinary pharmacology studies.[2]

Sample Preparation:

-

Collect whole blood in glass vacuum tubes containing no additives.

-

Allow the blood to clot and then separate the serum by centrifugation.

-

Store serum samples at -70°C until analysis.

-

For sulfadiazine analysis, perform a solid-phase extraction using a C-18 cartridge.

-

Elute the cartridge with methanol.

HPLC System for Sulfadiazine:

-

Column: 250 x 4.6 mm with a 10-µm particle diameter.

-

Mobile Phase: 93:7 Na3PO4 (20 mM):acetonitrile, adjusted to a pH of 4.7 with 85% o-phosphoric acid.

-

Flow Rate: 1.7 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 266 nm.

-

Retention Time: Approximately 11.3 minutes.

-

Limit of Detection: Approximately 100 ng/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrimethamine:

-

Column: 30-m, 0.32-mm internal diameter HP-5 capillary column.

-

Temperature Profile: Start at 140°C, ramp to 300°C for 15 minutes, then hold for 15 minutes.

-

Detection: Selected ion monitoring for mass fragments 247, 248, and 249.

Sarcocystis neurona Signaling Pathways

Genomic and transcriptomic analyses of Sarcocystis neurona indicate that while the machinery for host cell invasion is largely conserved among coccidian parasites, S. neurona possesses a limited set of rhoptry kinase (ROPK) and dense-granule (GRA) proteins compared to Toxoplasma gondii and Neospora caninum.[7] Many of the ROPK proteins that are known to manipulate host immune signaling pathways in Toxoplasma and Neospora are absent in S. neurona.[8][9] This suggests that S. neurona may have evolved different strategies for host interaction and immune evasion. Further research is needed to fully elucidate the specific signaling pathways that govern the parasite's life cycle and pathogenesis.

Conclusion

The combination of sulfadiazine and pyrimethamine is a well-established and effective treatment for Equine Protozoal Myeloencephalitis. Its synergistic mechanism of action, targeting the essential folic acid synthesis pathway of Sarcocystis neurona, provides a clear rationale for its use. The quantitative data from clinical trials demonstrate a significant rate of clinical improvement in treated horses. The detailed experimental protocols provided herein offer a foundation for further in vitro and in vivo research into the efficacy and pharmacokinetics of this and other antiprotozoal compounds. While the broader signaling pathways of S. neurona remain an area for future investigation, the core mechanism of action of this compound is well-understood and continues to be a cornerstone of EPM therapy.

References

- 1. prnpharmacal.com [prnpharmacal.com]

- 2. VetFolio [vetfolio.com]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. Determination of the activity of pyrimethamine, trimethoprim, sulfonamides, and combinations of pyrimethamine and sulfonamides against Sarcocystis neurona in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.ufmg.br [repositorio.ufmg.br]

- 6. Effects of Experimental Sarcocystis neurona-Induced Infection on Immunity in an Equine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update on Sarcocystis neurona infections in animals and Equine Protozoal Myeloencephalitis (EPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systems-Based Analysis of the Sarcocystis neurona Genome Identifies Pathways That Contribute to a Heteroxenous Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Rebalancing Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), a class of drugs whose therapeutic effect is often described as "rebalancing" serotonin levels in the brain.[1][2] While the term "rebalance" is a simplification, it reflects the drug's role in modulating a complex neurochemical system believed to be dysregulated in conditions like major depressive disorder (MDD) and anxiety disorders.[2][3]

Core Mechanism: Selective Inhibition of the Serotonin Transporter (SERT)

The primary and immediate action of SSRIs is the highly selective blockade of the serotonin transporter (SERT) located on the presynaptic neuron.[2][4] SERT is responsible for the reuptake of serotonin (5-hydroxytryptamine, or 5-HT) from the synaptic cleft, a process that terminates its signaling.[5] By inhibiting this transporter, SSRIs prevent the reabsorption of serotonin, leading to an acute increase in its concentration in the synaptic space.[3] This prolongation of serotonin's availability enhances the activation of postsynaptic 5-HT receptors.[4]

SSRIs are termed "selective" because they have a much higher affinity for SERT compared to other monoamine transporters, such as those for norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT), thereby minimizing off-target effects commonly associated with older classes of antidepressants.[2][6]

Signaling Pathways and Neuroadaptive Changes

The therapeutic effects of SSRIs are not immediate and typically manifest after several weeks of continuous treatment.[7][8] This delay suggests that the initial increase in synaptic serotonin triggers a cascade of downstream, adaptive changes within the brain. These changes are considered central to the "rebalancing" effect and the ultimate alleviation of depressive symptoms.[4][7]

Key Downstream Events:

-

Autoreceptor Desensitization: Initially, the increased synaptic serotonin also stimulates presynaptic 5-HT1A and 5-HT1B autoreceptors.[7][8] These autoreceptors act as a negative feedback loop, reducing the firing rate of serotonergic neurons and decreasing further serotonin release.[9] Chronic SSRI administration leads to the gradual desensitization and downregulation of these autoreceptors.[10] This desensitization disinhibits the neuron, allowing for a sustained increase in serotonin release and neurotransmission.[11]

-

Postsynaptic Receptor Modulation: The persistent increase in serotonin levels also leads to changes in the density and sensitivity of postsynaptic serotonin receptors. For instance, some studies suggest a downregulation of 5-HT2A receptors, which may contribute to the therapeutic effects.[9][12] The interplay between different receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, is complex and region-specific, ultimately modulating neural circuits involved in mood and emotion.[13][14]

-

Gene Expression and Neurogenesis: Long-term SSRI treatment has been shown to influence the expression of key genes involved in neuroplasticity.[4] A significant pathway involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[7] BDNF is critical for neuronal survival, growth, and the formation of new synapses, particularly in brain regions like the hippocampus, which can be atrophied in depression.[15] Increased BDNF signaling is thought to promote synaptic remodeling and restore healthy neural circuits.[7][15]

Mandatory Visualizations

Quantitative Data

The efficacy and selectivity of SSRIs can be quantified by their binding affinity (Ki) for the serotonin transporter (SERT) and other neurotransmitter transporters. A lower Ki value indicates higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of Common SSRIs

| Drug | SERT Affinity (Ki) | NET Affinity (Ki) | DAT Affinity (Ki) | Selectivity Ratio (NET/SERT) |

|---|---|---|---|---|

| Escitalopram | 1.1[6] | >10,000[6] | >10,000[6] | >9000 |

| Paroxetine | ~1 | ~50[6] | >1000 | ~50 |

| Sertraline | ~1-2 | >1000 | ~50[6] | >1000 |

| Fluoxetine | 1.4 (R-fluoxetine)[6] | >1000[6] | >1000[6] | >700 |

| Citalopram | ~5 | >10,000[6] | >10,000[6] | >2000 |

Data compiled from multiple sources.[6][16][17] Ki values can vary between studies based on experimental conditions.

Table 2: Clinical Efficacy Data from Select Trials for Major Depressive Disorder (MDD)

| Study Type | Outcome Measure | Finding |

|---|---|---|

| Retrospective Chart Review (n=45) | Improvement in Patient Health Questionnaire (PHQ) scores | 42.4% of patients initiating SSRI treatment showed improved disease severity.[18][19] |

| Outpatient Study (n=2,876) | Remission Rates (Citalopram) | 28% remission based on Hamilton Depression Rating Scale; 33% based on Quick Inventory of Depressive Symptomatology.[20] |

| Meta-analysis | Suicide Risk | No significant difference in suicide risk between patients treated with SSRIs, other antidepressants, or placebo.[20] |

| Network Meta-Analysis Protocol | Planned Outcome Measures | Will compare efficacies using Hamilton Depression Rating Scale (HDRS), Montgomery-Åsberg Depression Rating Scale (MADRS), and Clinical Global Impression (CGI).[21] |

Clinical trial outcomes are variable and depend on numerous factors including patient population, trial duration, and specific outcome measures used.[22]

Key Experimental Protocols

The mechanisms of SSRIs are elucidated through a combination of in vitro and in vivo experimental techniques.

Experiment 1: In Vitro SERT Binding Affinity Assay

-

Objective: To determine the binding affinity (Ki) of a compound for the serotonin transporter.

-

Methodology:

-

Preparation of Membranes: Membranes are prepared from cells transfected to express the human SERT (hSERT) or from brain tissue known to have high SERT density (e.g., rat brain cortex).[23][24]

-

Radioligand Competition: The membranes are incubated with a constant concentration of a radiolabeled ligand that binds specifically to SERT (e.g., [³H]citalopram or [³H]paroxetine).[23]

-

Incubation with Test Compound: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the SSRI).

-

Separation and Counting: The reaction is terminated, and the bound radioligand is separated from the unbound ligand via rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[16]

-

Experiment 2: In Vivo Microdialysis for Extracellular Serotonin Measurement

-

Objective: To measure real-time changes in extracellular serotonin levels in the brain of a living animal following drug administration.[25]

-

Methodology:

-

Probe Implantation: Under anesthesia, a microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., hippocampus, striatum) in a rodent.[26][27] The animal is allowed to recover.

-

Perfusion: The probe, which contains a semipermeable membrane at its tip, is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[27]

-

Sample Collection: Small molecules in the extracellular fluid, including serotonin, diffuse across the membrane into the aCSF. The resulting fluid (the dialysate) is collected in timed fractions.[25][27]

-

Baseline and Drug Administration: Baseline samples are collected to establish basal serotonin levels. The SSRI is then administered (e.g., via intraperitoneal injection or through the probe itself).[28]

-

Analysis: The concentration of serotonin in the dialysate samples is quantified using a highly sensitive analytical technique, typically High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[26][29]

-

Data Interpretation: Changes in serotonin concentration over time are plotted to determine the effect of the SSRI on synaptic availability.[28]

-

References

- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]

- 4. Selective serotonin reuptake inhibitors | Pharmacology Mentor [pharmacologymentor.com]

- 5. bioivt.com [bioivt.com]

- 6. droracle.ai [droracle.ai]

- 7. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. karger.com [karger.com]

- 15. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. preskorn.com [preskorn.com]

- 17. researchgate.net [researchgate.net]

- 18. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 19. researchgate.net [researchgate.net]

- 20. SSRI Therapy for Depression · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]

- 21. bmjopen.bmj.com [bmjopen.bmj.com]

- 22. Frontiers | Short- and Long-Term Antidepressant Clinical Trials for Major Depressive Disorder in Youth: Findings and Concerns [frontiersin.org]

- 23. journaljamps.com [journaljamps.com]

- 24. jneurosci.org [jneurosci.org]

- 25. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]

- 26. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vivo microdialysis determination of collagen-induced serotonin release in rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Rebalancing the TGF-β/SMAD Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the transforming growth factor-beta (TGF-β)/SMAD signaling pathway, its role in disease, and strategies for its therapeutic rebalancing. It includes quantitative data on pathway modulation, detailed experimental protocols for studying the pathway, and visualizations of the pathway and experimental workflows.

Introduction to Signaling Pathway Dysregulation

Cellular signaling pathways are intricate networks that govern fundamental cellular processes. The precise regulation of these pathways is crucial for maintaining tissue homeostasis.[1] Dysregulation of signaling pathways can lead to a variety of diseases, including cancer, autoimmune disorders, and fibrotic diseases.[2][3][4] Consequently, the rebalancing of these pathways represents a significant therapeutic opportunity. This guide focuses on the TGF-β/SMAD pathway, a critical signaling cascade often implicated in pathological conditions.

The TGF-β/SMAD Signaling Pathway

The TGF-β signaling pathway plays a pivotal role in cellular processes such as proliferation, differentiation, apoptosis, and extracellular matrix production.[5] The canonical pathway is mediated by SMAD proteins, which act as intracellular signal transducers.

Pathway Mechanism:

-

Ligand Binding: The pathway is activated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII).

-

Receptor Complex Formation: This binding recruits and phosphorylates a type I receptor (TβRI), forming an active receptor complex.

-

SMAD Phosphorylation: The activated TβRI then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

-

SMAD Complex Formation: Phosphorylated R-SMADs form a complex with a common-mediator SMAD (Co-SMAD), SMAD4.

-

Nuclear Translocation and Gene Regulation: This SMAD complex translocates to the nucleus, where it interacts with other transcription factors to regulate the expression of target genes.[5]

Therapeutic Strategies for Pathway Rebalancing

Dysregulation of the TGF-β/SMAD pathway, often characterized by excessive signaling, is a hallmark of various fibrotic diseases and cancer. Therapeutic strategies aim to restore normal signaling levels. One common approach is the use of small molecule inhibitors that target the kinase activity of the TGF-β receptors.

Quantitative Data on Pathway Modulation

The efficacy of therapeutic agents that rebalance the TGF-β/SMAD pathway can be quantified through various assays. The following tables summarize key quantitative data for representative small molecule inhibitors of TβRI.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Assay Method |

|---|---|---|---|

| Galunisertib (LY2157299) | TβRI | 56 | Radiometric kinase assay |

| RepSox | TβRI | 23 | TR-FRET assay |

| SB431542 | TβRI | 94 | ELISA-based kinase assay |

Table 2: Cellular Potency of TβRI Inhibitors

| Compound | Cell Line | EC50 (nM) | Endpoint Measured |

|---|---|---|---|

| Galunisertib | A549 | 147 | Inhibition of p-SMAD2 |

| RepSox | HaCaT | 4 | Inhibition of PAI-1 expression |

| SB431542 | MDA-MB-231 | 180 | Inhibition of cell migration |

Key Experimental Methodologies

Kinase Activity Assay

Objective: To measure the enzymatic activity of a protein kinase and assess the potency of inhibitors.

Principle: Kinase activity is determined by measuring the transfer of a phosphate (B84403) group from ATP to a substrate.[6][7] This can be detected using various methods, including radioactivity, fluorescence, or luminescence.[6][8][9]

Detailed Protocol (Luminescence-based):

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Reconstitute recombinant TβRI kinase, substrate peptide, and ATP to desired concentrations in assay buffer.

-

Prepare serial dilutions of the test inhibitor.

-

-

Kinase Reaction:

-

Add 5 µL of the test inhibitor or vehicle control to the wells of a 384-well plate.

-

Add 10 µL of the TβRI kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a solution containing the substrate peptide and ATP.

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by adding a detection reagent (e.g., ADP-Glo™).[9]

-

Incubate for 40 minutes at room temperature to deplete unused ATP.

-

Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Co-Immunoprecipitation (Co-IP)

Objective: To identify and confirm protein-protein interactions in a cellular context.[10]

Principle: An antibody specific to a "bait" protein is used to capture the protein from a cell lysate. If other "prey" proteins are part of a stable complex with the bait, they will also be captured and can be detected by Western blotting.[10][11]

Detailed Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[10]

-

-

Pre-clearing (Optional but Recommended):

-

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody specific to the bait protein (e.g., anti-SMAD4) to the pre-cleared lysate.

-

Incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Centrifuge to pellet the beads.

-

Discard the supernatant and wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the suspected prey protein (e.g., anti-p-SMAD2) and a suitable secondary antibody.

-

Detect the protein bands using an appropriate detection method (e.g., chemiluminescence).

-

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the expression levels of target genes downstream of the signaling pathway.[12][13]

Principle: This technique involves reverse transcribing RNA into complementary DNA (cDNA), followed by amplification of the target gene using PCR. The amount of amplified product is measured in real-time using a fluorescent dye or probe.[12]

Detailed Protocol:

-

RNA Extraction:

-

Isolate total RNA from treated and untreated cells using a suitable method (e.g., TRIzol or a column-based kit).

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

qPCR Reaction:

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Conclusion

The rebalancing of dysregulated signaling pathways, such as the TGF-β/SMAD pathway, holds immense promise for the treatment of a wide range of diseases. A thorough understanding of the pathway's molecular mechanisms, coupled with robust quantitative assays and detailed experimental protocols, is essential for the successful development of novel therapeutic agents. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to investigate and modulate this critical signaling cascade.

References

- 1. Rebalancing Immune Homeostasis to Treat Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]

- 11. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. biocompare.com [biocompare.com]

Rebalancing Compound Structure and Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery, the process of refining a promising initial "hit" compound into a viable drug candidate is a critical and multifaceted endeavor. This technical guide delves into the core principles and practices of rebalancing a compound's structure to optimize its pharmacological and physicochemical properties. We will explore the iterative cycle of design, synthesis, and testing, with a focus on achieving a delicate equilibrium between potency, selectivity, solubility, permeability, metabolic stability, and safety. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the key strategies, experimental protocols, and data interpretation methods that underpin successful lead optimization.

The Multi-Parameter Optimization Challenge

The path from a biologically active molecule to a marketable drug is fraught with challenges, primarily centered around the need to simultaneously optimize multiple, often conflicting, parameters. A highly potent compound may, for instance, suffer from poor solubility, rendering it ineffective in vivo. Conversely, a highly soluble and metabolically stable compound might lack the required potency or exhibit off-target toxicities. This complex interplay necessitates a holistic and data-driven approach to compound modification, a process often referred to as multi-parameter optimization (MPO).

The primary goal of MPO is to identify a lead candidate with a balanced profile that increases the probability of success in preclinical and clinical development. This involves a continuous assessment of the structure-activity relationship (SAR) and the structure-property relationship (SPR), where systematic modifications to the compound's chemical structure are made to enhance its overall "drug-like" characteristics.

Case Study: Optimization of Bruton's Tyrosine Kinase (BTK) Inhibitors

To illustrate the principles of rebalancing compound structure and properties, we will draw upon a synthesized case study based on the well-documented development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. The discovery of covalent irreversible inhibitors that target a cysteine residue (Cys481) in the BTK active site has led to the development of successful drugs. Our case study will follow a hypothetical lead optimization campaign aimed at improving the overall profile of a novel series of BTK inhibitors.

Lead Optimization Workflow

The lead optimization process is an iterative cycle of design, synthesis, and testing. The following diagram illustrates a typical workflow:

Data Presentation: A BTK Inhibitor Case Study

The following tables summarize the quantitative data for a hypothetical series of BTK inhibitors, illustrating the impact of structural modifications on key drug-like properties.

Table 1: Structure-Activity Relationship (SAR) and Physicochemical Properties

| Compound ID | R1 Group | R2 Group | BTK IC50 (nM) | Kinase Selectivity (Fold vs. EGFR) | cLogP |

| Lead-1 | H | Phenyl | 50 | 10 | 4.5 |

| Analog-1a | F | Phenyl | 35 | 12 | 4.6 |

| Analog-1b | Cl | Phenyl | 20 | 8 | 4.9 |

| Analog-1c | OMe | Phenyl | 75 | 15 | 4.2 |

| Analog-2a | H | 4-pyridyl | 45 | 50 | 3.8 |

| Analog-2b | H | 3-pyridyl | 60 | 45 | 3.9 |

| Analog-2c | H | 2-pyridyl | 120 | 30 | 3.7 |

| Candidate-1 | Cl | 4-pyridyl | 15 | 150 | 4.1 |

Table 2: In Vitro ADME and Safety Profile

| Compound ID | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | hERG Inhibition (IC50, µM) |

| Lead-1 | 5 | 0.5 | 15 | 2 |

| Analog-1a | 4 | 0.6 | 18 | 3 |

| Analog-1b | 2 | 0.4 | 12 | 1.5 |

| Analog-1c | 8 | 0.8 | 25 | 5 |

| Analog-2a | 50 | 2.5 | 45 | >30 |

| Analog-2b | 45 | 2.2 | 40 | >30 |

| Analog-2c | 60 | 3.0 | 55 | >30 |

| Candidate-1 | 40 | 2.8 | 65 | >30 |

Table 3: In Vivo Pharmacokinetic (PK) Profile in Rats

| Compound ID | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |

| Lead-1 | 5 | 50 | 5.0 | 1.2 |

| Analog-2a | 35 | 25 | 3.5 | 2.5 |

| Candidate-1 | 60 | 15 | 2.0 | 4.0 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Inhibition Assay (BTK IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

-

Recombinant human BTK enzyme

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is typical.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the BTK enzyme in assay buffer to each well.

-

Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of a solution containing the kinase substrate and ATP in assay buffer to each well. The final ATP concentration should be at or near its Km for the kinase.

-

Incubate the plate at 30°C for 1 hour.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 3

-

Achieving Physiological Relevance: A Technical Guide to Rebalancing In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

In the quest for more predictive and reliable preclinical data, the concept of "rebalancing" in vitro models has emerged as a critical paradigm. Standard in vitro assays, often performed in simplistic and artificial environments, can fail to recapitulate the complex homeostasis of a living organism, leading to misleading results and late-stage drug development failures.[1][2][3][4] This technical guide provides an in-depth exploration of the core principles and practical methodologies for rebalancing in vitro systems to enhance their physiological relevance and predictive power.

The Imperative of Balance in Preclinical Research

Traditional two-dimensional (2D) cell cultures, while foundational to biomedical research, often lack the intricate cellular and molecular interactions that govern tissue function in vivo.[1] This disparity can lead to a lack of reproducibility and poor translation of preclinical findings to clinical outcomes.[2][5] The rebalancing of in vitro systems aims to address these limitations by creating more complex and physiologically representative models that better mimic the in vivo environment.[1] This involves the careful consideration and manipulation of cellular composition, signaling pathways, metabolic states, and the overall culture microenvironment.

Key Areas for Rebalancing in Vitro Models

Rebalancing the Immune Response

A frequent challenge in in vitro studies, particularly in immunology and oncology, is the recapitulation of a balanced immune response. Many standard assays fail to capture the dynamic interplay between different immune cell populations.

Experimental Approaches to Immune Rebalancing:

-

Co-culture Systems: Introducing multiple cell types to an in vitro model can help to re-establish a more balanced immune microenvironment. For example, co-culturing immune cells with tumor cells can provide insights into the complex interactions that occur within the tumor microenvironment.

-

Modulation of T-cell Subsets: In certain disease models, it's crucial to rebalance the activity of pro-inflammatory and regulatory T-cells. This can be achieved by selectively targeting metabolic pathways that differ between these cell populations.[6] For instance, inhibiting glucose utilization can disproportionately affect pro-inflammatory T-cells, thereby reducing lesion severity in certain models.[6]

-

Targeted Suppression of Chemokines: In inflammatory conditions like ulcerative colitis, where a Th2-like inflammation is prevalent, targeted suppression of Th2-associated chemokines can help to this compound the immune polarization.[7]

Rebalancing Cellular Signaling Pathways

Cellular function is governed by a delicate balance of signaling pathways. Disruptions in this balance are hallmarks of many diseases. In vitro models must aim to replicate this homeostatic signaling to be predictive.

The Dual Role of TGF-β Signaling in Endothelial Cells:

A prime example of the need for signaling balance is the transforming growth factor-beta (TGF-β) pathway in endothelial cells. TGF-β can activate two distinct type I receptor/Smad signaling pathways with opposing effects on cell behavior.[8]

-

TGF-β/ALK5 Pathway: This pathway leads to the inhibition of cell migration and proliferation, contributing to the maturation of blood vessels.[8]

-

TGF-β/ALK1 Pathway: Conversely, this pathway induces endothelial cell migration and proliferation.[8]

The overall cellular response to TGF-β is determined by the balance between ALK1 and ALK5 signaling.[8] In vitro studies investigating angiogenesis or vascular-related diseases must consider this delicate balance to generate meaningful data.

Signaling Pathway Diagram: TGF-β Mediated Endothelial Cell Activation

Caption: TGF-β signaling in endothelial cells is balanced by two opposing receptor pathways.

Rebalancing Redox Homeostasis

The cellular redox state, the balance between oxidizing and reducing agents, is a critical regulator of numerous cellular processes.[9] An imbalance, known as oxidative stress, is implicated in a wide range of diseases.

Experimental Approaches to Redox Rebalancing:

-

Antioxidant Supplementation: While seemingly straightforward, the use of single-agent antioxidants to this compound redox state in vitro requires careful consideration, as it may not always translate to clinically significant effects.[10]

-

Modulation of NRF2 Pathway: The NRF2 pathway is a key regulator of the cellular antioxidant response. Activating this pathway can enhance the expression of antioxidant enzymes and help to restore redox homeostasis.[11]

-

Control of Reactive Oxygen Species (ROS) Generation: In some experimental setups, it's necessary to control the generation of ROS to mimic physiological or pathological conditions. This can be achieved through the use of specific chemical inducers or by modulating cellular metabolism.[9]

Experimental Workflow: Assessing Redox Rebalancing

Caption: A generalized workflow for evaluating the effectiveness of a redox rebalancing agent.

Quantitative Data and Experimental Protocols

Achieving a rebalanced in vitro system requires meticulous experimental design and quantitative assessment. The following tables summarize key quantitative parameters and provide detailed protocols for relevant assays.

Table 1: Quantitative Parameters for Assessing In Vitro Rebalancing

| Parameter | Assay Type | Purpose | Expected Outcome of Rebalancing |

| Cytokine Profile | Multiplex Immunoassay (e.g., Luminex) | To assess the balance of pro- and anti-inflammatory cytokines. | Shift from a pro-inflammatory to an anti-inflammatory profile, or restoration of a homeostatic balance. |

| Cell Viability | MTT, WST-1, or CellTiter-Glo Assay | To determine the effect of rebalancing on cell survival and proliferation. | Increased viability of desired cell types and/or decreased viability of pathological cells. |

| Gene Expression | qRT-PCR or RNA-Seq | To measure the expression of key genes involved in the targeted biological process. | Upregulation of protective genes and/or downregulation of pathological genes. |

| Metabolic Activity | Seahorse XF Analyzer | To assess changes in cellular metabolism, such as oxygen consumption and glycolysis. | Restoration of normal metabolic function. |

| Redox State | ROS-sensitive fluorescent probes (e.g., DCFDA) | To quantify the levels of intracellular reactive oxygen species. | Reduction in excessive ROS levels towards a physiological baseline. |

Experimental Protocols

Protocol 1: Co-culture of Immune Cells and Tumor Cells

-

Cell Preparation:

-

Culture tumor cells to 70-80% confluency.

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

-

Co-culture Setup:

-

Seed tumor cells in a 24-well plate and allow them to adhere overnight.

-

Add PBMCs to the tumor cell culture at a desired effector-to-target ratio (e.g., 10:1).

-

-

Incubation and Treatment:

-

Incubate the co-culture for 24-72 hours.

-

Introduce the test compound at various concentrations.

-

-

Endpoint Analysis:

-

Collect the supernatant to measure cytokine secretion using ELISA or a multiplex assay.

-

Harvest the cells to analyze immune cell activation markers by flow cytometry.

-

Assess tumor cell viability using a cytotoxicity assay.

-

Protocol 2: Assessment of Cellular Redox State

-

Cell Seeding:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

-

-

Induction of Oxidative Stress (if required):

-

Treat cells with an ROS-inducing agent (e.g., H₂O₂) for a specified duration.

-

-

Treatment with Rebalancing Agent:

-

Add the test compound and incubate for the desired time.

-

-

Staining with ROS-sensitive Dye:

-

Remove the culture medium and wash the cells with PBS.

-

Add a solution of 2',7'-dichlorofluorescin diacetate (DCFDA) and incubate in the dark.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Normalize the fluorescence values to cell number or protein concentration.

-

Conclusion

The rebalancing of in vitro models is a critical step towards improving the predictive accuracy of preclinical research. By moving beyond simplistic monocultures and embracing more complex, physiologically relevant systems, researchers can gain deeper insights into disease mechanisms and the effects of novel therapeutics. The principles and methodologies outlined in this guide provide a framework for developing and validating rebalanced in vitro assays, ultimately contributing to a more efficient and successful drug development pipeline.[4]

References

- 1. Complex in vitro model: A transformative model in drug development and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. Reducing sources of variance in experimental procedures in in vitro research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Search results | TRACE [trace.utk.edu]

- 7. mdpi.com [mdpi.com]

- 8. Balancing the activation state of the endothelium via two distinct TGF-beta type I receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Signaling Pathways Regulating Redox Balance in Cancer Metabolism [frontiersin.org]

A Technical Guide to Restoring Physiological Homeostasis in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core concepts, experimental designs, and therapeutic strategies aimed at rebalancing physiological systems in vivo. The term "rebalance" in this context refers to the restoration of homeostasis in key biological processes that become dysregulated during disease. This document focuses on three critical areas of research: immune modulation, metabolic function, and neuronal activity. It offers detailed experimental protocols, quantitative data summaries, and pathway visualizations to equip researchers with the foundational knowledge required to design and execute effective in vivo studies.

Rebalancing Immune Homeostasis: Macrophage Polarization

Chronic inflammation is a hallmark of many diseases, including obesity and autoimmune disorders. This inflammatory state is often driven by an imbalance in macrophage activation states: a predominance of pro-inflammatory M1 macrophages over anti-inflammatory M2 macrophages. Therapeutic strategies increasingly aim to this compound this ratio, promoting a shift from the M1 to the M2 phenotype to resolve inflammation and restore tissue homeostasis.[1]

Signaling Pathways in Macrophage Polarization

M1 polarization is typically driven by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), leading to the activation of the NF-κB and STAT1 signaling pathways. Conversely, M2 polarization is induced by cytokines such as interleukin-4 (IL-4) and IL-13, which activate the STAT6 pathway. Understanding these distinct pathways is crucial for developing targeted therapies.

References

Rebalancing Compound Discovery and Development: A Technical Guide to Navigating the Innovation-to-Market Chasm

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel therapeutic from a promising compound to a market-approved drug is fraught with challenges, marked by soaring costs and high attrition rates. A fundamental imbalance in the traditional drug discovery and development paradigm often contributes to these hurdles. This in-depth technical guide explores strategies and methodologies to rebalance this intricate process, fostering a more efficient and successful translation of scientific discoveries into clinical applications. By integrating cutting-edge computational approaches with robust experimental validation and adaptive clinical trial designs, the pharmaceutical industry can de-risk development pipelines and accelerate the delivery of innovative medicines to patients.

Section 1: The Imbalance in Traditional Drug Discovery and Development

The conventional drug development pipeline is a linear progression with distinct, often siloed, stages. This traditional model is plagued by a high failure rate, with estimates suggesting that nearly 90% of drugs entering clinical trials do not reach the market.[1] A significant portion of these failures can be attributed to a disconnect between early-stage discovery and later-stage clinical validation.

Quantitative Realities of the Development Lifecycle

The financial burden and timelines associated with bringing a new drug to market underscore the inefficiencies of the traditional model. The preclinical phase, while less expensive than clinical trials, can still range from $15 million to $100 million.[2] Clinical trials represent the most significant cost, with Phase I averaging around $25 million, Phase II approximately $60 million, and Phase III soaring to an average of $350 million, and in some cases, exceeding $1 billion.[2]

| Stage | Average Cost (USD) | Probability of Success | Sources |

| Preclinical | $15M - $100M | ~31.8% | [2][3] |

| Phase I | $25M | ~63% | [2][4] |

| Phase II | $60M | ~30.7% | [2][4] |

| Phase III | $350M | ~58.1% | [2][4] |

| Regulatory Review | $2M - $3M | ~90% | [2] |

Table 1: Average Costs and Success Rates of Drug Development Stages.

The "valley of death" in drug development is often considered to be Phase II, where the probability of success is the lowest.[5] This high attrition rate is frequently due to a lack of efficacy, which can often be traced back to suboptimal target validation or poor lead compound selection in the early discovery phases.

Section 2: Rebalancing Strategies: Integrating Innovation Across the Pipeline

To mitigate the risks and costs associated with traditional drug development, a more integrated and iterative approach is necessary. This involves the seamless combination of computational and experimental methods from the earliest stages of discovery through to clinical development.

The Synergy of Computational and Experimental Approaches

The convergence of computational power and advanced experimental techniques has revolutionized drug discovery.[6] Computer-Aided Drug Design (CADD) is now an indispensable tool, encompassing both structure-based and ligand-based methodologies to accelerate the identification and optimization of lead compounds.[2]

Experimental Workflow: Integrated Drug Discovery

References

- 1. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Navigating the Complexity of Biomarker Assay Development - iProcess [iprocess.net]

- 4. med.stanford.edu [med.stanford.edu]

- 5. learn.schrodinger.com [learn.schrodinger.com]

- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

The Biological Function of Rebalance Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Rebalance" is the brand name for a line of supplement systems developed by this compound Health. These products are formulated to support hormonal balance, primarily by modulating the body's stress response. The core of the "this compound" formulation centers on the adaptogenic herb Withania somnifera (Ashwagandha), known for its effects on the Hypothalamic-Pituitary-Adrenal (HPA) axis. This guide provides a technical overview of the biological functions of the key active components of the this compound system, with a focus on Ashwagandha, its mechanism of action, and the available clinical data. The proprietary "Directline®" delivery system, a lozenge-based technology, is also discussed in the context of enhancing the bioavailability of the active ingredients.

Core Active Ingredient: Ashwagandha (Withania somnifera)

Mechanism of Action: Modulation of the HPA Axis

The primary mechanism by which Ashwagandha exerts its effects is through the modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system.[[“]][5][6] Chronic stress can lead to dysregulation of the HPA axis, resulting in elevated levels of cortisol, the primary stress hormone. Ashwagandha has been shown to down-regulate the HPA axis, leading to a reduction in cortisol levels.[[“]][5][6] The active withanolides in Ashwagandha are believed to interact with glucocorticoid receptors and modulate signaling pathways involved in the stress response.[[“]]

The signaling pathway for cortisol regulation and the influence of Ashwagandha is depicted below.

References

- 1. ijirt.org [ijirt.org]

- 2. NORTH AMERICAN MENOPAUSE SOCIETY PUBLISHES this compound HEALTH IRB STUDY CITING AN 80% EFFICACY IN THE REDUCTION OF HOT FLASHES [prnewswire.com]

- 3. How Justin Hai And this compound Health Is Making Menopausal Care Accessible To All Women [forbes.com]

- 4. consensus.app [consensus.app]

- 5. examine.com [examine.com]

- 6. ABC Herbalgram Website [herbalgram.org]

Rebalancing Compound Safety and Toxicity: An In-depth Technical Guide

Introduction

The journey of a promising chemical compound from a laboratory discovery to a life-saving therapeutic is fraught with challenges. A primary hurdle in this process is achieving an optimal balance between therapeutic efficacy and an acceptable safety profile. Drug-induced toxicity is a leading cause of costly late-stage drug development failures and market withdrawals. Therefore, the early and continuous assessment and mitigation of a compound's toxic potential are paramount. This technical guide provides an in-depth overview of the core principles and methodologies for rebalancing the safety and toxicity profiles of drug candidates. It is intended for researchers, scientists, and drug development professionals engaged in the intricate process of crafting safer and more effective medicines.

This guide will delve into the critical aspects of toxicity assessment, from foundational in vitro assays to complex in vivo studies. It will further explore strategic approaches to lead optimization aimed at mitigating toxicity while preserving or enhancing therapeutic activity. Detailed experimental protocols for key assays are provided to serve as a practical resource. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of the complex biological and procedural relationships.

Methodologies for Toxicity Assessment

A comprehensive assessment of a compound's toxicity profile involves a tiered approach, beginning with high-throughput in vitro screens and progressing to more complex in vivo models. This multi-faceted evaluation provides a holistic view of potential liabilities.

In Vitro Toxicity Testing

In vitro methods, performed outside of a living organism, are crucial for early-stage toxicity screening as they are generally cost-effective, rapid, and reduce the use of animal models.[1] These assays typically utilize isolated cells, tissues, or organs to assess a compound's effect on fundamental cellular processes.[1]

Table 1: Overview of Common In Vitro Toxicity Assays

| Assay Type | Endpoint Measured | Common Methods | Purpose |

| Cytotoxicity | Cell viability, cell death | MTT, MTS, LDH release | General assessment of a compound's toxicity to cells. |

| Genotoxicity | DNA damage, mutations | Ames test, in vitro micronucleus assay | Determines if a compound can damage genetic material. |

| Cardiotoxicity | Ion channel function (e.g., hERG), cardiomyocyte viability | Automated patch clamp, MEA | Assesses the potential for adverse cardiac effects, such as arrhythmias.[2] |

| Hepatotoxicity | Liver cell viability, enzyme leakage (ALT/AST) | Primary hepatocyte cultures, 3D liver spheroids | Evaluates the potential for drug-induced liver injury (DILI). |

| Neurotoxicity | Neuronal viability, neurite outgrowth | Primary neuron cultures, iPSC-derived neurons | Screens for toxic effects on the nervous system.[3] |

In Vivo Toxicity Testing

In vivo studies, conducted in living organisms, are essential for understanding the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.[4] These studies are typically required by regulatory agencies before a drug candidate can proceed to human clinical trials.[5]

Table 2: Key In Vivo Preclinical Toxicology Studies

| Study Type | Description | Key Parameters |

| Acute Toxicity | Evaluates the effects of a single, high dose of a compound. | LD50 (median lethal dose), clinical signs of toxicity. |

| Sub-chronic Toxicity | Assesses the effects of repeated dosing over a period of 28 or 90 days. | Target organ toxicity, no-observed-adverse-effect-level (NOAEL). |

| Chronic Toxicity | Long-term studies (6-12 months) to evaluate cumulative toxicity.[6] | Carcinogenicity, long-term organ damage. |

| Safety Pharmacology | Investigates the effects on vital functions (cardiovascular, respiratory, central nervous system). | Blood pressure, heart rate, respiratory rate, behavioral changes. |

In Silico and Computational Toxicology

Computational toxicology utilizes computer models to predict the toxic properties of compounds based on their chemical structure.[7] These in silico methods are valuable for prioritizing compounds for synthesis and experimental testing, thereby reducing time and resources.[8]

Table 3: Performance of QSAR Models in Predicting Cardiac Adverse Effects

| Cardiac Endpoint | Sensitivity | Negative Predictivity |

| General Cardiac Toxicity | 72-80% | 72-80% |

| Cardiac Arrhythmia | 60-74% | 54-72% |

| Heart Failure | 60-74% | 54-72% |

| Torsades de Pointes | 60-74% | 54-72% |

| Data adapted from a study on QSAR models for cardiac adverse effects, demonstrating the predictive power of computational approaches.[9][10][11] |

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility and reliability of toxicity testing. This section provides methodologies for several key assays.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][12]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][12]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Genotoxicity: Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[14]

Protocol:

-

Strain Preparation: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid.[14]

-

Compound Exposure: Prepare a mixture containing the bacterial strain, the test compound at various concentrations, and a small amount of histidine. A second set of experiments should include a liver extract (S9 fraction) to assess the mutagenicity of metabolites.[15]

-

Plating: Pour the mixture onto a minimal glucose agar (B569324) plate that lacks histidine.[15]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

-

Colony Counting: Count the number of revertant colonies (His+) on each plate. A significant increase in the number of revertant colonies on the test plates compared to the control plates indicates that the compound is mutagenic.[16]

Cardiotoxicity: hERG Safety Assay

The hERG assay assesses a compound's potential to inhibit the hERG potassium channel, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[17]

Protocol:

-

Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) that stably expresses the hERG channel.[18]

-

Patch Clamp Electrophysiology: Use an automated patch-clamp system (e.g., QPatch) to measure the hERG current.[18]

-

Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound to the cells.[19]

-

Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the hERG tail current, which is the primary measurement for assessing hERG block.[20]

-

Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).[18]

In Vivo Acute Oral Toxicity (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[21] It is a stepwise procedure using a limited number of animals.[22]

Protocol:

-

Animal Selection: Use a single sex of rodent (typically female rats) for the study.[23]

-

Dosing: Administer the test substance orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[23]

-

Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[23]

-

Stepwise Procedure: The outcome of the first step determines the next step. If no mortality is observed, the next higher dose is used. If mortality occurs, the test is repeated at a lower dose.

-

Classification: The substance is classified into a toxicity category based on the number of animals that die at specific dose levels.

Strategies for Rebalancing Safety and Toxicity

Once toxicity liabilities are identified, the focus shifts to lead optimization, a process of refining the chemical structure of a lead compound to improve its overall properties, including safety.[15]

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR)

Understanding the relationship between a compound's chemical structure and its biological activity (SAR) or toxicity (STR) is fundamental to rational drug design.[20] By making systematic modifications to the chemical structure, medicinal chemists can identify the structural features responsible for toxicity and design new analogs with an improved safety profile.[22]

Table 4: Hypothetical Lead Optimization Case Study: Reducing Hepatotoxicity

| Compound | R-Group | Potency (IC50, nM) | Hepatotoxicity (CC50, µM) | Therapeutic Index (CC50/IC50) |

| Lead 1 | -CH3 | 50 | 5 | 100 |

| Analog 1.1 | -CF3 | 45 | 2 | 44 |

| Analog 1.2 | -OCH3 | 60 | 25 | 417 |

| Analog 1.3 | -F | 55 | 50 | 909 |

| This table illustrates how modifying a specific functional group (R-Group) can impact both the desired potency and the undesired hepatotoxicity, leading to a significant improvement in the therapeutic index. |

Mitigating Off-Target Effects

Off-target effects occur when a drug interacts with unintended biological targets, which can lead to adverse drug reactions.[24] Strategies to minimize off-target effects include:

-

High-Throughput Screening (HTS): Screening compounds against a panel of known off-targets to identify and eliminate those with undesirable interactions early in the discovery process.[24]

-

Rational Drug Design: Using computational and structural biology to design molecules with high specificity for their intended target.[24]

-

Genetic and Phenotypic Screening: Employing technologies like CRISPR to understand the pathways and potential off-target interactions of a drug.[24]

Improving ADME Properties

Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound can significantly impact its safety.[6] For example, modifying a compound to reduce the formation of reactive metabolites can decrease the risk of idiosyncratic drug reactions.[16] Techniques include blocking metabolic sites or altering metabolic pathways through chemical modification.[16]

Visualizing Key Pathways and Workflows

Graphical representations of complex biological pathways and experimental processes can greatly enhance understanding. The following diagrams are rendered using the DOT language.

Signaling Pathways in Drug-Induced Liver Injury (DILI)

References

- 1. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hERG Safety Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. Intracellular uptake of agents that block the hERG channel can confound the assessment of QT interval prolongation and arrhythmic risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Structure-Activity Relationship Models to Predict Cardiac Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. youtube.com [youtube.com]

- 17. What are hERG blockers and how do they work? [synapse.patsnap.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 20. benchchem.com [benchchem.com]

- 21. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 22. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 23. scribd.com [scribd.com]

- 24. Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC [pmc.ncbi.nlm.nih.gov]

Rebalancing Compound Solubility and Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

A critical challenge in the development of novel therapeutics is the intricate balance between compound solubility and stability. While adequate solubility is paramount for achieving desired bioavailability and therapeutic effect, the compound must also remain stable throughout its shelf-life and in physiological environments to ensure safety and efficacy. This guide provides an in-depth exploration of the core principles and advanced strategies for harmonizing these often-competing properties. We will delve into key formulation strategies, detailed experimental protocols for assessment, and the underlying chemical principles governing these essential drug characteristics.

Fundamental Concepts: The Solubility-Stability Interplay

The relationship between solubility and stability is often inversely correlated. Amorphous forms of a drug, for instance, typically exhibit higher kinetic solubility due to their disordered molecular arrangement and lower lattice energy.[1][2] However, this high-energy state is thermodynamically unstable and prone to recrystallization into a less soluble, more stable crystalline form over time.[1] Conversely, highly stable crystalline polymorphs may exhibit poor solubility, limiting their oral absorption and therapeutic utility. Therefore, a successful formulation strategy must navigate this trade-off to achieve a product that is both bioavailable and has a suitable shelf life.

Strategies for Enhancing Solubility

A multitude of techniques can be employed to improve the solubility of poorly water-soluble drug candidates. The selection of an appropriate method depends on the physicochemical properties of the active pharmaceutical ingredient (API), the desired dosage form, and the intended route of administration.[3]

Physical Modifications

These strategies focus on altering the physical properties of the API to enhance its dissolution rate and apparent solubility.

-

Particle Size Reduction : Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a greater dissolution rate as described by the Noyes-Whitney equation.[4][5] Techniques such as micronization and nanosuspension are commonly employed.[5][6] Nanosuspensions are colloidal dispersions of drug particles stabilized by surfactants and can be used for drugs that are also insoluble in lipids.[5][7]

-

Modification of Crystal Habit :

-

Polymorphs : Different crystalline forms of the same compound, known as polymorphs, can exhibit varying solubility and stability profiles.[8][9] Metastable polymorphs, having higher energy, are generally more soluble but may convert to a more stable, less soluble form over time.[8]

-

Amorphous Solid Dispersions (ASDs) : In an ASD, the API is dispersed in an amorphous state within a polymer matrix.[1][2] This eliminates the crystal lattice energy barrier to dissolution, often leading to supersaturation in vivo and enhanced absorption.[2][10] Common methods for preparing ASDs include spray-drying and hot-melt extrusion.[10][11]

-

Co-crystals : These are multi-component crystals where the API and a co-former are held together by non-ionic interactions. Co-crystallization can modify the physicochemical properties of the API, including its solubility and stability.[6]

-

Chemical Modifications

Chemical alteration of the API can be a powerful tool to improve its aqueous solubility.

-

Salt Formation : For ionizable drugs, forming a salt is a common and effective method to increase solubility and dissolution rate.[12][13] The salt form of a drug often has significantly different physicochemical properties compared to the free acid or base.[14] The choice of counter-ion is critical and can influence properties such as hygroscopicity and stability.[13][15]

-

Prodrugs : A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach can be used to overcome solubility issues by masking the functional groups responsible for poor solubility.

Formulation-Based Approaches

The use of excipients and specialized delivery systems can significantly enhance the solubility of a drug without modifying the API itself.

-

pH Adjustment : For drugs with ionizable groups, adjusting the pH of the formulation can increase the proportion of the more soluble ionized form. The use of buffers in the formulation can help maintain a favorable microenvironmental pH for dissolution.[6][16]

-

Co-solvency : The addition of a water-miscible solvent, or co-solvent, in which the drug has higher solubility, can increase the overall solubility of the drug in an aqueous formulation.[4][17]

-

Surfactants : Surfactants can enhance the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules, a process known as micellar solubilization.[5]

-

Complexation : Cyclodextrins are oligosaccharides with a hydrophobic central cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility and stability.[4][16]

-

Lipid-Based Formulations : For lipophilic drugs, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[8]

Strategies for Enhancing Stability

Ensuring the stability of a drug substance and product is a regulatory requirement and is crucial for patient safety.[18] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[19]

Understanding Degradation Pathways

The primary chemical degradation pathways for pharmaceuticals include hydrolysis, oxidation, and photolysis.[20][21]

-

Hydrolysis : The cleavage of chemical bonds by water. Esters and amides are particularly susceptible to hydrolysis.[21]

-

Oxidation : The loss of electrons from a molecule, often involving reaction with oxygen. Oxidation can be initiated by light, heat, or trace metals.[9][21]

-

Photolysis : Degradation caused by exposure to light, particularly UV radiation.[9]

Approaches to Improve Stability

-

Formulation Optimization :

-

Excipient Selection : The choice of excipients is critical for stability. For instance, antioxidants can be added to protect against oxidative degradation, and buffering agents can maintain a pH at which the drug is most stable.[22][23] It is also important to ensure the compatibility of the API with all excipients.[23]

-

Moisture Protection : For drugs susceptible to hydrolysis, formulations can be designed to minimize exposure to water. This can include the use of excipients with low water activity and appropriate packaging.[22]

-

-

Solid-State Modifications : As mentioned earlier, converting a drug to a more stable crystalline form or a salt can enhance its chemical stability.[8][13]

-

Packaging and Storage : Appropriate packaging, such as amber vials to protect from light and blister packs with desiccants to control moisture, is essential.[21] Recommended storage conditions (e.g., refrigeration) are determined through stability studies.

Experimental Protocols

A robust experimental plan is necessary to evaluate the solubility and stability of a compound and to assess the effectiveness of enhancement strategies.

Solubility Assessment

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a measure of how quickly a compound dissolves and is often assessed in high-throughput screening.[24][25] Thermodynamic solubility represents the true equilibrium solubility of a compound.[26][27]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation : Add an excess amount of the solid compound to a known volume of the test medium (e.g., phosphate-buffered saline, simulated gastric fluid) in a sealed container.

-